![molecular formula C7H13N B1400091 Spiro[2.3]hexan-5-ylmethanamine CAS No. 1495658-59-7](/img/structure/B1400091.png)
Spiro[2.3]hexan-5-ylmethanamine
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Overview
Description
Spiro[2.3]hexan-5-ylmethanamine is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The Spiro[2.3]hexan-5-ylmethanamine molecule contains a total of 22 bonds. There are 9 non-H bond(s), 1 rotatable bond(s), 1 three-membered ring(s), 1 four-membered ring(s) and 1 primary amine(s) (aliphatic) .Physical And Chemical Properties Analysis
Spiro[2.3]hexan-5-ylmethanamine is a liquid at room temperature . It has a molecular weight of 111.19 .Scientific Research Applications
Construction of Polysubstituted Spirocyclic Frameworks
Spiro[2.3]hexan-5-ylmethanamine can be used in the construction of polysubstituted spirocyclic frameworks . This process involves a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst . This method allows for the rapid construction of these frameworks under mild conditions .
Synthesis of Drug-like Molecules
The spirocyclic skeletons produced using Spiro[2.3]hexan-5-ylmethanamine can be used in the synthesis of drug-like molecules . These skeletons include diversified multi-spiral compounds containing dispiro frameworks .
Production of Other Functional Materials
In addition to drug-like molecules, the spirocyclic skeletons produced using Spiro[2.3]hexan-5-ylmethanamine can also be used in the production of other functional materials .
Safety and Hazards
Spiro[2.3]hexan-5-ylmethanamine is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H226, H302, H314, and H335, indicating that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
spiro[2.3]hexan-5-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-5-6-3-7(4-6)1-2-7/h6H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQWDJRJSISPHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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